molecular formula C30H30N4O8 B218300 Obelmycin E CAS No. 107826-17-5

Obelmycin E

Cat. No.: B218300
CAS No.: 107826-17-5
M. Wt: 771.8 g/mol
InChI Key: DEMGNRGNMQOOAO-UHFFFAOYSA-N
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Description

Obelmycin E is a natural product found in Streptomyces purpurascens and Streptomyces violaceus with data available.

Scientific Research Applications

Antibacterial and Anticancer Properties

Obelmycin E, identified as an analogue of Rhodomycin, shows significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits cytotoxicity against certain cancer cell lines. For instance, Obelmycin, along with other analogues, demonstrated an IC50 of 8.8 μg/ml against the HeLa cell line, although no cytotoxicity was found against L929, highlighting its potential in cancer treatment (Holkar et al., 2013).

Drug Delivery and Sensing Techniques

Recent advancements in drug delivery systems have emphasized the need for efficient methods to deliver this compound and similar compounds. For example, innovative approaches like photochemical internalization, ultrasound, and nanoparticle formation have been explored to enhance the drug's therapeutic efficacy and reduce side effects. These methods aim to provide targeted drug delivery, which is crucial for maximizing the clinical benefits of this compound in cancer therapy (Yu et al., 2016).

Role in DNA Damage and Repair

This compound, like other bleomycins, targets DNA, causing strand breaks and oxidative damage. This mechanism is central to its effectiveness in cancer treatment. Studies have shown that this compound induces DNA damage, which plays a critical role in its anticancer properties. The understanding of this process is essential for optimizing its clinical use and reducing potential toxicities (Bolzán & Bianchi, 2018).

Molecular Interactions and Mechanisms

Exploring the molecular interactions of this compound with DNA and other cellular components provides insights into its mechanism of action. For example, studies focusing on the interaction between this compound and nucleic acids have utilized techniques like electrochemical impedance spectroscopy to understand these interactions at a molecular level. This research helps in developing more effective drug formulations and understanding the drug's pharmacodynamics (Erdem & Congur, 2013).

Implications for Immune System Interaction

This compound has been observed to interact with the immune system in complex ways, impacting both tumor cell death and the proliferation of regulatory T cells. This dual effect suggests that while this compound can enhance anticancer immune responses, it may also trigger mechanisms that counteract these effects, such as the expansion of regulatory T cells. Understanding this ambivalent role is crucial for developing strategies that maximize its antitumor effects while minimizing potential adverse immune responses (Bugaut et al., 2013).

Properties

CAS No.

107826-17-5

Molecular Formula

C30H30N4O8

Molecular Weight

771.8 g/mol

IUPAC Name

10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3

InChI Key

DEMGNRGNMQOOAO-UHFFFAOYSA-N

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O

Synonyms

obelmycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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